![molecular formula C25H26N4O4S B2489767 Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 1111142-35-8](/img/structure/B2489767.png)
Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
This compound is a derivative of benzoic acid and pyrimidine, which are both important structures in medicinal chemistry . Benzoic acid derivatives are known for their antimicrobial properties, while pyrimidine is a key component of nucleic acids like DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound includes a hexahydropyrido[4,3-d]pyrimidin-2-yl moiety, a thioacetamido group, and a benzoate ester. These functional groups could potentially influence the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and amide groups could impact its solubility, while the aromatic rings could influence its stability .Scientific Research Applications
- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. By studying these profiles, they differentiate between natural and recombinant EPO. Specific antibodies recognizing asialo-erythropoietin molecules are essential for this analysis .
- Findings : Preliminary results indicate that besides sialic acid, other unidentified residues contribute to the more acidic properties of natural EPO. Desialylation leads to distinct isoelectric patterns, allowing detection of recombinant EPO. Developing a confirmation test based on the asialopattern EPO is under consideration .
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
Structural Studies of EPO Isoforms
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 3-[[2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-2-33-24(32)18-9-6-10-19(13-18)26-22(30)16-34-25-27-21-11-12-29(15-20(21)23(31)28-25)14-17-7-4-3-5-8-17/h3-10,13H,2,11-12,14-16H2,1H3,(H,26,30)(H,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVQZFUHARPAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate |
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